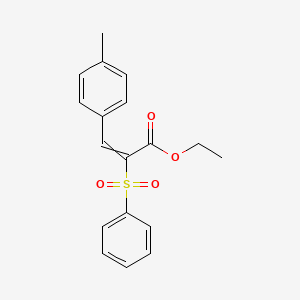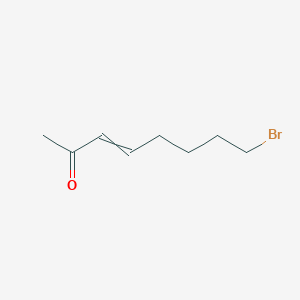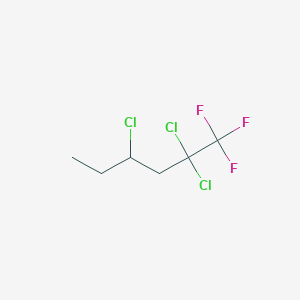
2,2,4-Trichloro-1,1,1-trifluorohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trichloro-1,1,1-trifluorohexane is a halogenated organic compound characterized by the presence of both chlorine and fluorine atoms attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trichloro-1,1,1-trifluorohexane typically involves the halogenation of hexane derivatives. One common method is the reaction of hexane with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or antimony to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trichloro-1,1,1-trifluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction can produce alcohols, ketones, or alkanes.
Scientific Research Applications
2,2,4-Trichloro-1,1,1-trifluorohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 2,2,4-Trichloro-1,1,1-trifluorohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form strong bonds with these targets, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-Trichloro-1,1,1-trifluorobutane
- 1,1,2-Trichloro-1,2,2-trifluoroethane
- 1,1,1-Trichloro-2,2,2-trifluoroethane
Uniqueness
2,2,4-Trichloro-1,1,1-trifluorohexane is unique due to its specific arrangement of chlorine and fluorine atoms on a hexane backbone This structure imparts distinct chemical properties, such as reactivity and stability, which differentiate it from similar compounds
Properties
CAS No. |
112812-04-1 |
|---|---|
Molecular Formula |
C6H8Cl3F3 |
Molecular Weight |
243.5 g/mol |
IUPAC Name |
2,2,4-trichloro-1,1,1-trifluorohexane |
InChI |
InChI=1S/C6H8Cl3F3/c1-2-4(7)3-5(8,9)6(10,11)12/h4H,2-3H2,1H3 |
InChI Key |
QWHNAXPQNNXZJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C(F)(F)F)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)
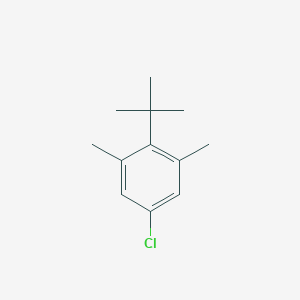
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
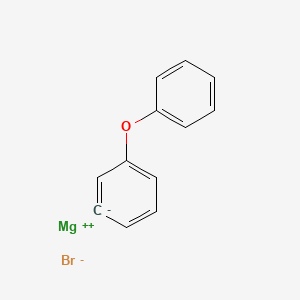
![Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol](/img/structure/B14310257.png)
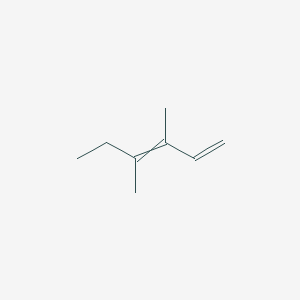
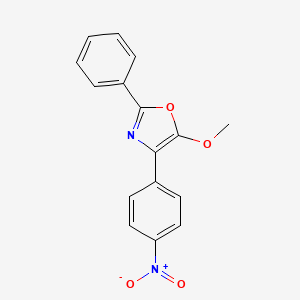

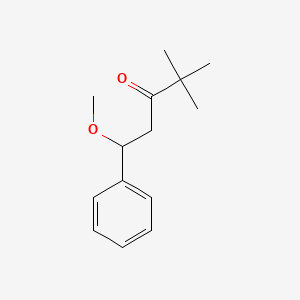
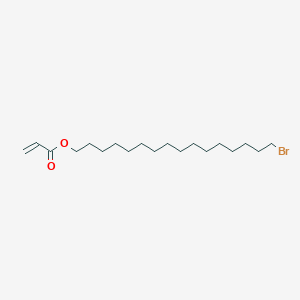
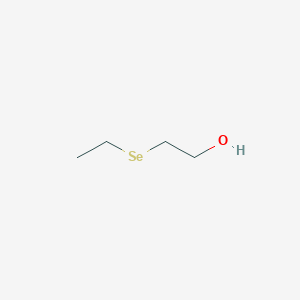
![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
